molecular formula C16H24ClNO3 B1408275 Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride CAS No. 1993278-23-1

Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride

Cat. No.: B1408275
CAS No.: 1993278-23-1
M. Wt: 313.82 g/mol
InChI Key: IXFSVPMCMOHMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C16H24ClNO3 and a molecular weight of 313.82 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride typically involves the reaction of 3-methoxybenzyl chloride with piperidine-2-carboxylate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in research and industrial applications .

Properties

IUPAC Name

ethyl 2-[(3-methoxyphenyl)methyl]piperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-3-20-15(18)16(9-4-5-10-17-16)12-13-7-6-8-14(11-13)19-2;/h6-8,11,17H,3-5,9-10,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFSVPMCMOHMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCN1)CC2=CC(=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride
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Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride
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Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride
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Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride
Reactant of Route 5
Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride
Reactant of Route 6
Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride

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